N,N-dimethyl-2-nitropyridin-3-amine
Description
N,N-Dimethyl-2-nitropyridin-3-amine (CAS: 36100-38-6) is a nitro-substituted pyridine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . The compound features a pyridine ring substituted with a nitro (-NO₂) group at position 2 and a dimethylamine (-N(CH₃)₂) group at position 2. This structural configuration imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N,N-dimethyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)6-4-3-5-8-7(6)10(11)12/h3-5H,1-2H3 |
InChI Key |
JXIWSOICOWQAST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-nitropyridin-3-amine typically involves the nitration of N,N-dimethylpyridin-3-amine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products
Reduction: N,N-dimethyl-2-aminopyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-nitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-dimethyl-2-nitropyridin-3-amine with its positional isomers, analogs with varying substituents, and compounds sharing nitro-pyridine scaffolds.
Positional Isomers
N,N-Dimethyl-3-nitropyridin-2-amine (CAS: 5028-23-9)
- Molecular Formula : C₇H₉N₃O₂ (identical to the target compound).
- Key Differences : The nitro group is at position 3, and the dimethylamine is at position 2. This inversion alters electronic distribution, reducing the electron-withdrawing effect of the nitro group on the dimethylamine moiety.
- Applications : Used in crystallography and small-molecule refinement (e.g., SHELX software applications) .
4-Methyl-3-nitropyridin-2-amine
- Molecular Formula : C₆H₇N₃O₂.
- Key Differences : Replaces the dimethylamine group with a methyl group at position 3. The absence of dimethylamine reduces steric hindrance, enhancing reactivity in electrophilic substitutions.
- Applications : Found in vitamins, enzymes, and agrochemicals due to its simpler structure .
Substituent Variants
N-Methyl-6-nitropyridin-3-amine (CAS: 189348-22-9)
- Molecular Formula : C₆H₇N₃O₂.
- Key Differences: Features a single methylamine (-NHCH₃) group at position 3 and nitro at position 4.
- Similarity Score : 0.90 (high structural similarity to the target compound) .
N,N-Dimethyl-6-nitropyridin-3-amine (CAS: 38772-04-2)
Complex Derivatives
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS: 185058-54-2)
- Molecular Formula : C₁₇H₂₀N₄O₂.
- Key Differences : Incorporates a benzyl-piperidine moiety, significantly increasing molecular weight (312.37 g/mol) and lipophilicity.
- Applications : Used in experimental phasing of macromolecules due to its robustness in high-throughput pipelines .
N-Cyclopentyl-3-nitropyridin-2-amine (CAS: 952934-74-6)
Structural and Functional Analysis
Electronic Effects
Steric and Solubility Considerations
Data Tables
Table 1: Key Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Nitro Position | Amine Position/Type | Similarity Score |
|---|---|---|---|---|---|---|
| This compound | 36100-38-6 | C₇H₉N₃O₂ | 167.17 | 2 | 3 (N,N-dimethyl) | 1.00 (Reference) |
| N,N-Dimethyl-3-nitropyridin-2-amine | 5028-23-9 | C₇H₉N₃O₂ | 167.17 | 3 | 2 (N,N-dimethyl) | 0.97 |
| N-Methyl-6-nitropyridin-3-amine | 189348-22-9 | C₆H₇N₃O₂ | 153.14 | 6 | 3 (N-methyl) | 0.90 |
| N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine | 185058-54-2 | C₁₇H₂₀N₄O₂ | 312.37 | 3 | 2 (N-benzylpiperidinyl) | 0.75 |
Research Findings and Trends
- Synthetic Utility : Compounds like this compound serve as precursors for fused heterocycles, critical in drug discovery .
- Crystallographic Relevance : Derivatives with dimethylamine groups are frequently used in SHELX software for structure refinement due to their predictable electron density profiles .
- Safety Trends : Bulkier substituents (e.g., benzyl, cyclopentyl) correlate with improved safety profiles by reducing volatility and reactivity .
Biological Activity
N,N-dimethyl-2-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.16 g/mol |
| Structure | Structure |
The presence of both a nitro group and a dimethylated amine contributes to its reactivity and biological activity. The nitro group is known to participate in redox reactions, which can lead to the formation of reactive intermediates that interact with biological molecules.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound has been shown to act as a probe in biochemical assays, facilitating the study of enzyme interactions .
- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may further interact with cellular targets .
- Ligand Binding : It may function as a ligand for metal ions or enzymes, modulating their activity .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Nitro compounds are well-documented for their antimicrobial properties, including efficacy against bacteria such as H. pylori and M. tuberculosis .
- Anticancer Potential : The compound may serve as a scaffold for developing new anticancer agents due to its ability to induce apoptosis in cancer cells .
- Antiparasitic Effects : Similar nitro compounds have shown activity against various parasites, suggesting potential applications in treating parasitic infections .
Case Studies
Several studies have highlighted the biological activity of nitropyridine derivatives:
- Antibacterial Studies : A study demonstrated that derivatives of nitropyridine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Cytotoxicity Assays : In vitro assays indicated that this compound displayed cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range .
Research Findings
Research has revealed critical insights into the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
